molecular formula C8H5ClF3NO2 B1425464 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid CAS No. 1000522-34-8

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid

Cat. No.: B1425464
CAS No.: 1000522-34-8
M. Wt: 239.58 g/mol
InChI Key: ZCMWOZJSLGQSQV-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid is a fluorinated pyridine derivative with a molecular formula of C8H4ClF3N2. This compound is characterized by the presence of a chloro group and a trifluoromethyl group on the pyridine ring, which significantly influences its chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Halogenation and Substitution Reactions: The synthesis of this compound often involves halogenation reactions where a pyridine derivative is subjected to chlorination and trifluoromethylation.

  • Cyclization Reactions: Cyclization reactions can be employed to form the pyridine ring, followed by subsequent functional group modifications to introduce the chloro and trifluoromethyl groups.

  • Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors or batch processes, optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.

Types of Reactions:

  • Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction Reactions: Reduction reactions can be used to convert the compound into its corresponding reduced forms.

  • Substitution Reactions: Substitution reactions involving the chloro and trifluoromethyl groups can lead to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are employed.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Different halogenated and trifluoromethylated derivatives.

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various receptors and enzymes

Mode of Action

The exact mode of action of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid is not well-documented. It is likely that the compound interacts with its targets, leading to changes in cellular processes. The trifluoromethyl group often contributes to the bioactivity of a compound, potentially enhancing its binding affinity to its targets .

Biochemical Pathways

Compounds with similar structures have been found to influence various biological activities, such as antiviral, anti-inflammatory, and anticancer activities

Pharmacokinetics

The compound’s molecular weight (23958 g/mol) suggests that it may have suitable pharmacokinetic properties, as compounds with a molecular weight under 500 g/mol are generally well-absorbed and distributed in the body .

Result of Action

Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer activities

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be between 2-8°C , suggesting that temperature can affect its stability. Other factors, such as pH and the presence of other substances, may also influence its action and efficacy.

Scientific Research Applications

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems, particularly in the development of fluorinated probes for imaging and diagnostics.

  • Industry: The compound is utilized in the production of agrochemicals and materials with specific properties due to its fluorinated structure.

Comparison with Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine: Similar structure but lacks the acetic acid moiety.

  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Different position of the halogen atoms.

  • 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile: Similar core structure but with a nitrile group instead of an acetic acid group.

Uniqueness: 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid is unique due to its combination of chloro and trifluoromethyl groups on the pyridine ring, which imparts distinct chemical and physical properties compared to similar compounds.

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2/c9-5-1-4(8(10,11)12)3-13-6(5)2-7(14)15/h1,3H,2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMWOZJSLGQSQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696837
Record name [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000522-34-8
Record name (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000522348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8LA01CDAP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid
Reactant of Route 2
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid
Reactant of Route 3
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid
Reactant of Route 4
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid
Reactant of Route 6
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid

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